molecular formula C17H25NO7S B2764782 methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate CAS No. 2191404-81-4

methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2764782
CAS No.: 2191404-81-4
M. Wt: 387.45
InChI Key: LIKIQXJGPVRFHB-UHFFFAOYSA-N
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Description

Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzoate core substituted with a methoxy group and a sulfamoyl group linked to a cyclopentyl moiety, which is further functionalized with a hydroxyethoxy group. The structural complexity of this molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:

    Formation of the Benzoate Core: The starting material, 4-methoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.

    Introduction of the Sulfamoyl Group: The methyl 4-methoxybenzoate is then reacted with a sulfamoyl chloride derivative under basic conditions (e.g., using triethylamine) to introduce the sulfamoyl group.

    Cyclopentyl Functionalization: The intermediate product is further reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group on the benzoate core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of sulfamoyl-containing molecules on biological systems. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.

Medicine

In medicinal chemistry, methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group could form hydrogen bonds or ionic interactions with target proteins, while the hydroxyethoxy group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the sulfamoyl and cyclopentyl groups, making it less reactive and less biologically active.

    N-(Cyclopentylmethyl)sulfamoylbenzoate: Similar but lacks the hydroxyethoxy group, which may affect its solubility and reactivity.

    Methyl 3-(N-(cyclopentylmethyl)sulfamoyl)-4-methoxybenzoate: Similar but without the hydroxyethoxy group, potentially altering its biological activity and chemical reactivity.

Uniqueness

Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxyethoxy group enhances its solubility, while the sulfamoyl group provides potential for strong interactions with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique features

Biological Activity

Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₉N₃O₅S
  • Molecular Weight: 357.39 g/mol

Structural Features

The compound features:

  • A methoxy group (-OCH₃) at the para position of the benzoate.
  • A sulfamoyl group (–SO₂NH₂) attached to a cyclopentyl moiety.
  • An ethoxy group that enhances solubility and bioavailability.

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes its activity against different cell lines:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian Cancer)15.5Induces apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)12.0Inhibition of tubulin polymerization
HeLa (Cervical Cancer)10.8Disruption of microtubule dynamics

The compound's mechanism involves:

  • Tubulin Inhibition: It binds to the colchicine site on tubulin, preventing polymerization, which is crucial for mitotic spindle formation.
  • Apoptosis Induction: Activates intrinsic apoptotic pathways leading to cell death.

Case Studies

  • Study on A2780 Cell Line : In vitro assays demonstrated that treatment with the compound resulted in significant G2/M phase arrest, indicating its potential as a chemotherapeutic agent. Flow cytometry analysis confirmed increased sub-G1 populations, suggesting apoptosis induction.
  • MCF-7 Resistance Studies : In studies involving MCF-7 cells resistant to conventional therapies, this compound showed enhanced cytotoxicity compared to standard treatments, highlighting its potential in overcoming drug resistance.

Absorption and Distribution

The ethoxy group enhances solubility, facilitating better absorption in biological systems. Preliminary pharmacokinetic studies suggest favorable distribution profiles in tissues.

Toxicity Profile

Initial toxicity assessments indicate a manageable safety profile at therapeutic doses; however, further studies are required to establish long-term safety and side effects.

Properties

IUPAC Name

methyl 3-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7S/c1-23-14-6-5-13(16(20)24-2)11-15(14)26(21,22)18-12-17(25-10-9-19)7-3-4-8-17/h5-6,11,18-19H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKIQXJGPVRFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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